Lercanidipine

描述

Historical Development and Context within Dihydropyridine (B1217469) Calcium Channel Blockers (DHP-CCBs)

Calcium channel blockers have been employed in the treatment of hypertension for over two decades. researchgate.net DHP-CCBs, as a class, are well-established in antihypertensive therapy, used both as monotherapy and in combination with other agents. nih.gov Lercanidipine represents a more recently introduced third-generation DHP-CCB. researchgate.netdovepress.com It was first made available in the Netherlands in 1997 and has since been used in many countries for the treatment of mild-to-moderate hypertension. Compared to earlier generations of DHPs, this compound is noted for its elevated lipophilicity and high vascular selectivity. eathj.orgmdpi.comnih.gov It is a racemic mixture containing a chiral carbon atom, with its antihypertensive activity primarily attributed to the (S)-enantiomer. eathj.orge-lactancia.org

Mechanism of Action at the Molecular and Cellular Level

This compound exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle cells. patsnap.comdrugbank.com This action is primarily mediated through its interaction with voltage-gated calcium channels. manasalifesciences.com

L-type Calcium Channel Inhibition

A key mechanism of action for this compound involves the reversible blockade of high-voltage dependent L-type calcium channels. mdpi.commedwinpublishers.com These channels are present in various excitable cells, including those in cardiac tissue, skeletal muscles, and importantly, vascular smooth muscle cells. patsnap.commdpi.com By blocking L-type calcium channels, this compound reduces the transmembrane calcium current in response to depolarization. eathj.org This decrease in intracellular calcium concentration inhibits the contractile processes in smooth muscle cells, leading to relaxation and vasodilation. patsnap.comeathj.orgdrugbank.com This vascular effect is the basis for the drug's antihypertensive action. eathj.org this compound, like other CCBs, acts from the inner side of the cell membrane and binds more effectively to L-type calcium channels in depolarized membranes. eathj.org Preclinical studies have demonstrated that this compound produces smooth muscle relaxation through competitive binding to L-type calcium channels. dovepress.com

T-type Calcium Channel Inhibition

In addition to L-type calcium channels, this compound is also capable of inhibiting T-type low-voltage calcium channels. mdpi.comnih.gov T-type calcium channels are found in various organs, including the heart and kidneys, and are considered an important molecular target. mdpi.com Studies suggest that CCBs which inhibit both L- and T-type calcium channels, such as this compound, may offer beneficial effects on kidney function, including reducing glomerular hypertension and proteinuria. mdpi.comnih.govmedwinpublishers.com T-type calcium channels are primarily expressed on postglomerular arterioles in the kidney. nih.goveuropeanreview.org Research indicates that this compound shows a detectable selectivity toward T-type calcium channels, with the ratio of selectivity being greater than 1 for both enantiomers and the racemate when compared to L-type channels in certain studies. europeanreview.org

Vascular Selectivity and its Molecular Basis

This compound is characterized by its high vascular selectivity, meaning it has a greater effect on vascular smooth muscle compared to cardiac muscle. eathj.orgnih.gove-lactancia.org This high vascular selectivity contributes to the absence of significant negative inotropic effects at therapeutic doses. eathj.orgnih.gove-lactancia.org The molecular basis for this vasoselectivity is linked to several factors. This compound's high lipophilicity facilitates its binding to membrane phospholipids, prolonging its interaction with L-type calcium channels in vascular smooth muscle. eathj.org Furthermore, studies investigating the effects of this compound on cardiac (CaV1.2a) and vascular (CaV1.2b) splice variants of the L-type calcium channel pore subunit suggest that while there is only a small difference in apparent affinity, there may be splice-variant predominant agonism contributing to vasoselectivity. nih.gov The charged form of this compound may also play a role, as studies have shown enhanced inhibitory effects in acidic conditions, although the precise contribution of the charged versus uncharged form to vascular selectivity is still being explored. nih.gov

Pharmacodynamics and Therapeutic Rationale

The pharmacodynamic properties of this compound contribute to its therapeutic effectiveness as an antihypertensive agent.

Slow Onset and Sustained Effect

This compound exhibits a slow onset of action and a sustained antihypertensive effect. eathj.orgnih.govresearchgate.net This is primarily attributed to its high lipophilicity and high membrane partition coefficient. eathj.orge-lactancia.orgnih.govresearchgate.net The lipophilicity allows the drug to easily penetrate and accumulate within the lipid bilayer of smooth muscle cell membranes, creating a depot from which it is gradually released to interact with calcium channels. wikipedia.orgpatsnap.comnih.govnih.gov This prolonged presence in the membrane and at the receptor level results in long-lasting smooth muscle relaxation and peripheral vasodilation, supporting once-daily administration for 24-hour blood pressure control. wikipedia.orgpatsnap.comeathj.orgmdpi.comnih.govnih.gov The gradual nature of the vasodilation induced by this compound is thought to contribute to a lower incidence of acute hypotension and reflex tachycardia compared to some other DHPs. eathj.orge-lactancia.orgnih.gov

Research findings highlight the sustained blood pressure-lowering activity of this compound. nih.gov Studies have shown that this compound can lead to normalized blood pressure in a significant percentage of patients after several weeks of therapy. dovepress.com The prolonged antihypertensive activity is a key aspect of its pharmacodynamic profile, allowing for consistent blood pressure control throughout the day. eathj.orgmdpi.comnih.gov

Pharmacodynamic Properties of this compound

| Property | Description | Source |

| Antihypertensive | Prolonged activity | eathj.org |

| Inotropic Effect | Devoid of negative inotropic effects due to high vascular selectivity | eathj.orgnih.gove-lactancia.org |

| Onset of Action | Slow, due to high lipophilicity | patsnap.comeathj.orgnih.govresearchgate.net |

| Duration of Action | Long-lasting smooth muscle relaxation and peripheral vasodilation | patsnap.comeathj.orgnih.govresearchgate.net |

| Vasodilation | Gradual, rarely causing acute hypotension with reflex tachycardia | eathj.orge-lactancia.org |

| Receptor Binding | Long receptor half-life due to high membrane partition coefficient | dovepress.comnih.govresearchgate.net |

| Renal Effects | Dilation of both afferent and efferent glomerular arteries (dual L/T block) | nih.gov |

Comparison of this compound with Other DHP-CCBs (Selected Properties)

| DHP-CCB | Vascular Selectivity | Negative Inotropic Effect | Onset of Action | Reflex Tachycardia |

| This compound | High | Minor/Devoid of | Slow | Rarely Observed |

| Amlodipine (B1666008) | High | Minor | Slow | Less frequent |

| Nifedipine (B1678770) | High | Minor | Fast | More frequent |

| Felodipine (B1672334) | High | Minor | Fast | More frequent |

| Lacidipine (B1674219) | High | Minor | Slow | Less frequent |

Absence of Reflex Tachycardia

A notable characteristic of this compound in clinical use is the observed absence or significantly low incidence of reflex tachycardia patsnap.commdpi.comnih.govdovepress.come-lactancia.orgeathj.orgnih.govtandfonline.comnih.govnih.gov. Reflex tachycardia is a physiological response where heart rate increases in reaction to a rapid decrease in blood pressure, commonly seen with some vasodilating agents, particularly earlier generations of dihydropyridine calcium channel blockers nih.govtandfonline.com.

Detailed research findings suggest that this favorable profile of this compound is attributed to several factors, primarily its pharmacokinetic and pharmacodynamic properties. This compound is characterized by a slow onset of action patsnap.commdpi.comnih.govdovepress.come-lactancia.orgeathj.orgtandfonline.comnih.gov. This gradual induction of vasodilation prevents the abrupt drop in blood pressure that typically triggers a strong sympathetic nervous system response and subsequent reflex tachycardia patsnap.come-lactancia.orgeathj.orgtandfonline.com.

Furthermore, the high lipophilicity of this compound plays a crucial role patsnap.commdpi.comnih.govdovepress.comeathj.orgtandfonline.comnih.govnih.gov. This property leads to the compound's rapid uptake into the lipid bilayer of cell membranes, including those in the arterial wall smooth muscle cells patsnap.comtandfonline.com. From these membrane depots, this compound is released slowly and continuously, interacting with L-type calcium channels located within the membrane tandfonline.com. This sustained, slow interaction contributes to a prolonged duration of action and smooth antihypertensive effect, further mitigating the risk of reflex tachycardia dovepress.comtandfonline.com.

Structure

3D Structure

属性

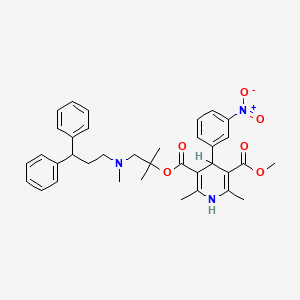

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H41N3O6/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27/h7-19,22,30,33,37H,20-21,23H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXUKAKRHYTAKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048327 | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.56e-04 g/L | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100427-26-7 | |

| Record name | Lercanidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100427-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lercanidipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100427267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lercanidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00528 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lercanidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100427-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERCANIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7XTJ4R0BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lercanidipine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014669 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Pharmacokinetics and Biotransformation Research

Absorption and Bioavailability Characteristics

Lercanidipine is administered orally and is well absorbed from the gastrointestinal tract. nih.govnih.govmdpi.com However, its absolute bioavailability is relatively low due to extensive first-pass metabolism in the liver. mdpi.comwikipedia.orgnps.org.auhpra.ietg.org.au

Gastrointestinal Absorption Dynamics

This compound is completely absorbed after oral administration. nps.org.auhpra.iecbg-meb.nl Peak plasma concentrations are typically reached within 1.5 to 3 hours after dosing. nih.govnih.govnih.govmdpi.comwikipedia.orgnps.org.auhpra.iecbg-meb.nlmims.com Studies have shown peak plasma levels of 3.30 ng/mL ± 2.09 s.d. and 7.66 ng/mL ± 5.90 s.d. after 10 mg and 20 mg doses, respectively. nps.org.auhpra.iecbg-meb.nle-lactancia.org

This compound exhibits non-linear kinetics with oral administration. nps.org.aucbg-meb.nle-lactancia.org As the dosage increases, there is a progressive saturation of first-pass metabolism, leading to a greater than proportional increase in peak plasma concentrations and the area under the plasma concentration-time curve (AUC). nps.org.aucbg-meb.nle-lactancia.org For instance, after 10 mg, 20 mg, and 40 mg doses, peak plasma concentrations were observed in a ratio of approximately 1:3:8, and AUC values were in a ratio of approximately 1:4:18. nps.org.aucbg-meb.nle-lactancia.org This indicates that bioavailability increases with increasing dosage. nps.org.aucbg-meb.nle-lactancia.org

The two enantiomers of this compound have similar times to peak plasma concentration, although the peak plasma concentration and AUC are, on average, 1.2-fold higher for the (S)-enantiomer. nps.org.auhpra.iecbg-meb.nle-lactancia.org No in vivo interconversion of enantiomers has been observed. nps.org.auhpra.iecbg-meb.nle-lactancia.org

Influence of Food on Absorption

The absorption and bioavailability of this compound are significantly influenced by the presence of food. mdpi.comnps.org.auhpra.iecbg-meb.nlmedindia.netresearchgate.net The absolute bioavailability of this compound is approximately 10% when administered orally to patients under fed conditions. hpra.iecbg-meb.nl However, it is reduced to about 1/3 when administered to healthy volunteers under fasting conditions. hpra.iecbg-meb.nl

The bioavailability of this compound increases significantly when ingested with or after a meal. mdpi.comnps.org.auhpra.ietg.org.aucbg-meb.nle-lactancia.orgmedindia.netresearchgate.net Specifically, bioavailability increases approximately 4-fold when this compound is ingested up to 2 hours after a high-fat meal and about 2-fold when taken immediately after a carbohydrate-rich meal. nps.org.auhpra.iecbg-meb.nle-lactancia.org This increased absorption with food is why it is generally recommended to take this compound before meals. mdpi.comnps.org.auhpra.iecbg-meb.nlmedindia.netresearchgate.net

Here is a table summarizing the influence of food on this compound bioavailability:

| Meal Type | Influence on Bioavailability | Fold Increase (compared to fasting) |

| Fasting | Reduced | 1/3 |

| Carbohydrate-rich | Increased | ~2-fold |

| High-fat | Increased | ~4-fold |

Distribution and Protein Binding

Following absorption, this compound is rapidly and extensively distributed from the plasma to tissues and organs. hpra.iecbg-meb.nlmims.come-lactancia.org

Plasma Protein Binding Profile

This compound is highly bound to plasma proteins, with binding exceeding 98%. nih.govmdpi.comwikipedia.orghpra.iecbg-meb.nlmims.come-lactancia.orgresearchgate.neteathj.org This high degree of protein binding means that only a small fraction of the drug is free in the plasma. hpra.iee-lactancia.orgeathj.org In patients with conditions that may lead to decreased plasma protein levels, such as severe renal or hepatic impairment, the free fraction of this compound may be increased. hpra.iee-lactancia.orgeathj.orgmedicines.org.uk

Here is a summary of this compound's protein binding:

| Parameter | Value |

| Plasma Protein Binding | >98% |

Membrane Partitioning and Receptor Accumulation

A key characteristic of this compound is its high lipophilicity. nih.govnih.govtandfonline.comtandfonline.comeathj.org This lipophilicity facilitates its rapid distribution into tissues and binding to lipid membranes. nih.govtandfonline.comtandfonline.comwikipedia.orgeathj.orgnih.gov this compound accumulates in the lipid bilayer of cell membranes, particularly in the arterial wall, where it forms a depot. nih.govtandfonline.comtandfonline.comwikipedia.orgnih.gov This accumulation and subsequent slow release from the membrane contribute significantly to its prolonged duration of action, despite a relatively short plasma half-life. nih.govnih.govnih.govtandfonline.comtandfonline.comwikipedia.orgeathj.orgnih.gov The high membrane partition coefficient of this compound is considered a factor in its long-lasting effect at receptor and membrane levels. nih.govtandfonline.comeathj.orgnih.gov

Metabolism and Enzyme Pathways

This compound undergoes extensive biotransformation, primarily in the liver. mdpi.comwikipedia.orgtg.org.auresearchgate.netresearchgate.neteathj.orgresearchgate.netresearchgate.net

As with other dihydropyridine (B1217469) derivatives, this compound is extensively metabolized by the cytochrome P450 (CYP) enzyme system, specifically by the isoform CYP3A4. nih.govmdpi.comwikipedia.orghpra.ietg.org.aucbg-meb.nle-lactancia.orgresearchgate.neteathj.orgmedicines.org.uknih.govresearchgate.netresearchgate.net This extensive first-pass metabolism by CYP3A4 is the primary reason for its relatively low absolute bioavailability after oral administration. mdpi.comwikipedia.orgnps.org.auhpra.ietg.org.au

This compound is predominantly converted into inactive metabolites. hpra.ietg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netresearchgate.net No parent drug is found in the urine or faeces. hpra.ietg.org.aucbg-meb.nle-lactancia.orgeathj.orgresearchgate.net Approximately 50% of the administered dose is excreted in the urine, mainly in the form of these metabolites. wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com

In vitro studies using human liver microsomes have indicated that this compound can inhibit CYP3A4 and CYP2D6. hpra.iee-lactancia.orgnps.org.au However, the concentrations required for this inhibition (IC50 values of 2.6 µM for CYP3A4 and 0.8 µM for CYP2D6) are significantly higher (160-fold and 40-fold, respectively) than the peak plasma concentrations reached after a 20 mg dose. hpra.iee-lactancia.orgnps.org.au Therefore, at therapeutic doses, it is considered unlikely that this compound will significantly inhibit the biotransformation of drugs metabolized by CYP3A4 or CYP2D6 in vivo. hpra.iee-lactancia.orgnps.org.au

Here is a summary of this compound's metabolism:

| Parameter | Detail |

| Primary Enzyme | CYP3A4 |

| Metabolites | Predominantly inactive |

| Parent Drug Excretion | Not found in urine or faeces. hpra.ietg.org.aucbg-meb.nle-lactancia.orgeathj.orgresearchgate.net |

| Excretion Pathway | Urine (as metabolites) wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com |

| Urinary Excretion (% of dose) | ~50% wikipedia.orgtg.org.aucbg-meb.nlmims.come-lactancia.orgeathj.orgresearchgate.netmims.com |

Cytochrome P450 3A4 (CYP3A4) Metabolism

This compound undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver. e-lactancia.orghpra.iemims.comwikipedia.orgmdpi.comnih.gov This metabolic pathway is crucial as CYP3A4 is involved in the metabolism of a substantial percentage of administered drugs, highlighting the potential for drug interactions. mdpi.com this compound is predominantly converted into inactive metabolites through this process. e-lactancia.orghpra.iemims.com Studies have indicated that at therapeutic doses, this compound is unlikely to inhibit the biotransformation of drugs metabolized by CYP2D6. e-lactancia.orgmedicines.org.ukhpra.ie In vitro studies using human liver microsomes have shown that this compound can inhibit CYP3A4 and CYP2D6, but the concentrations required for significant inhibition are considerably higher than those typically achieved in plasma following a therapeutic dose. e-lactancia.org

Implications of Extensive First-Pass Metabolism

This compound exhibits extensive first-pass metabolism, which significantly impacts its oral bioavailability. e-lactancia.orgnps.org.auscilit.comtg.org.aunih.gov The absolute bioavailability of orally administered this compound is approximately 10% due to this effect. e-lactancia.orgnps.org.aumims.comwikipedia.orgnih.gov The bioavailability can be influenced by the presence of food, with a high-fat meal potentially increasing it significantly. e-lactancia.orgnps.org.auwikipedia.orgnih.gov this compound demonstrates non-linear kinetics with oral administration; as the dosage increases, the bioavailability also increases, suggesting a progressive saturation of the first-pass metabolism. e-lactancia.orgnps.org.au

Table 1: Impact of Food on this compound Bioavailability

| Condition | Approximate Bioavailability |

| Fasting | ~10% |

| After a high-fat meal | Up to 40% (4-fold increase) e-lactancia.orgnps.org.auwikipedia.orgnih.gov |

| Immediately after a carbohydrate-rich meal | About 20% (2-fold increase) e-lactancia.orgnps.org.au |

Clinical Efficacy and Comparative Studies

Antihypertensive Efficacy in Monotherapy

Efficacy in Mild to Moderate Hypertension

Studies have demonstrated the efficacy of lercanidipine as monotherapy for mild to moderate essential hypertension. In randomized controlled trials involving approximately 400 patients with mild-to-moderate hypertension, this compound significantly reduced both systolic blood pressure (SBP) and diastolic blood pressure (DBP) after 4 weeks. researchgate.net Large-scale, open observational studies in over 20,000 patients with mild-to-moderate hypertension treated with this compound (10–20 mg/day) have reported SBP and DBP reductions ranging from 19–26 mmHg and 13–15 mmHg, respectively, after 3–6 months of therapy. nih.gov this compound at doses of 5 to 20 mg once daily has been concluded to effectively reduce blood pressure in patients with mild to moderate hypertension. mdpi.com In a study of 27 Asian patients with mild to moderate hypertension, this compound treatment resulted in significant decreases in SBP and DBP after four weeks, with further reductions observed at Week 8. nih.gov The absolute SBP and DBP reductions were 20.5 mmHg and 9.3 mmHg, respectively, at Week 8. nih.gov

In a double-blind, placebo-controlled study involving 144 elderly patients (aged 60–85 years) with mild-to-moderate hypertension, this compound 10 mg/day for 4 weeks led to greater reductions in SBP and DBP compared to placebo (15 vs 7 mmHg and 10 vs 6 mmHg, respectively). nih.gov

Data Table 1: Blood Pressure Reduction in Mild to Moderate Hypertension

| Study Type | Patient Population | Duration | This compound Dose | SBP Reduction (mmHg) | DBP Reduction (mmHg) |

| Randomized Controlled Trials | Mild-to-Moderate Hypertension | 4 weeks | Not specified | Significant reduction | Significant reduction |

| Open Observational Studies | Mild-to-Moderate Hypertension | 3-6 months | 10-20 mg/day | 19-26 | 13-15 |

| Placebo-Controlled Study | Elderly Mild-to-Moderate HTN | 4 weeks | 10 mg/day | 15 | 10 |

| Open Label Study | Asian Mild-to-Moderate HTN | 8 weeks | 10-20 mg/day | 20.5 | 9.3 |

Efficacy in Severe Essential Hypertension

Monotherapy with this compound at doses of 20 or 40 mg per day has shown efficacy in patients with severe essential hypertension. mdpi.comnih.govscilit.com Additionally, this compound at doses of 10–30 mg per day has been effective as add-on therapy for resistant hypertension that did not respond to other drug classes. mdpi.comscilit.com

Blood Pressure Reduction Dynamics (Systolic and Diastolic)

This compound effectively reduces both systolic and diastolic blood pressure. researchgate.netnih.govnih.gov In studies, significant reductions in SBP and DBP have been observed after relatively short treatment periods, such as 4 weeks. researchgate.net The blood pressure lowering effect is maintained throughout the 24-hour dosing period. e-lactancia.org Studies using 24-hour ambulatory blood pressure monitoring have shown that the antihypertensive effect of this compound is sustained, with limited variation between peak and trough blood pressure changes. e-lactancia.org Reductions in SBP and DBP of 19 to 26 mmHg and 13 to 15 mmHg, respectively, have been reported with this compound. nih.gov

Response and Normalization Rates

This compound treatment leads to high response rates and/or normalization of blood pressure, often within 4 weeks of therapy. nih.gov In a 12-month trial, this compound 10 mg/day resulted in normalized blood pressure in 49% of patients after 4 weeks. researchgate.netcapes.gov.br A large postmarketing trial involving 9050 patients corroborated these findings, with 64% of patients achieving a DBP of less than 90 mm Hg and 32% achieving blood pressure control (<140/90 mm Hg). researchgate.netcapes.gov.br In a placebo-controlled study in elderly patients, this compound increased the response rate to 59% compared to 38% with placebo. nih.gov Studies with dosage titration have shown higher normalization rates at week 8 compared to week 4. researchgate.net Large-scale open observational studies have reported a high percentage of patients (46.4%–63.0%) achieving normalized blood pressure with this compound monotherapy. nih.gov

Data Table 2: Response and Normalization Rates

| Study Type | Patient Population | Duration | This compound Dose | Outcome | Rate | Citation |

| Longer Trial | Mild-to-Moderate Hypertension | 12 months | 10 mg/day | Normalized Blood Pressure | 49% | researchgate.netcapes.gov.br |

| Postmarketing Trial | Hypertension | Not specified | Not specified | DBP < 90 mmHg | 64% | researchgate.netcapes.gov.br |

| Postmarketing Trial | Hypertension | Not specified | Not specified | BP Control (<140/90 mmHg) | 32% | researchgate.netcapes.gov.br |

| Placebo-Controlled Study | Elderly Hypertension | 4 weeks | 10 mg/day | Response Rate | 59% | nih.gov |

| Open Observational Studies | Mild-to-Moderate Hypertension | Not specified | 10-20 mg/day | Normalized Blood Pressure | 46.4%-63.0% | nih.gov |

Comparative Efficacy with Other Antihypertensive Agents

Comparison with Other Dihydropyridine (B1217469) Calcium Channel Blockers

This compound has been compared with other dihydropyridine (DHP) calcium channel blockers in various studies. In randomized controlled trials, this compound has shown similar efficacy in reducing SBP and DBP compared to felodipine (B1672334) and slow-release nifedipine (B1678770) in patients with mild-to-moderate hypertension. researchgate.netcapes.gov.br A multicenter, randomized, double-blind study comparing this compound 10 mg/day with sustained-release nifedipine 20 mg twice daily over 4 weeks in patients with mild-to-moderate essential hypertension found comparable efficacy in reducing blood pressure.

A meta-analysis of comparative studies indicated that the antihypertensive efficacy of this compound, assessed by both office and 24-hour blood pressure monitoring, does not statistically differ from other DHP-CCBs such as amlodipine (B1666008), felodipine, nifedipine GITS, lacidipine (B1674219), and manidipine. nih.gov Direct comparison trials with amlodipine have shown equivalent antihypertensive efficacy between the two drugs. nih.govijbcp.com This finding was also supported by a controlled randomized trial in acute stroke patients, where both this compound and amlodipine significantly reduced clinical and ambulatory blood pressure with no statistically significant difference in blood pressure reduction, trough-peak ratio, smoothness index, and response and normalization rates. nih.gov The clinical efficacy of this compound is also similar to that of felodipine, nifedipine GITS, and lacidipine. nih.gov

In elderly patients with mild-to-moderate hypertension, this compound was found to be comparable with lacidipine and nifedipine, showing similar decreases in DBP compared to nifedipine (-18.3 vs -17.7 mmHg, respectively). researchgate.netcapes.gov.br A study comparing this compound, amlodipine, and lacidipine in elderly hypertensive individuals found no significant difference in blood pressure reductions after six months. medwinpublishers.com

Data Table 3: Comparative Efficacy with Other DHP-CCBs

| Comparator Drug | Patient Population | Outcome | Finding | Citation |

| Felodipine | Mild-to-Moderate Hypertension | SBP and DBP Reduction | Similar efficacy | researchgate.netcapes.gov.br |

| Slow-release Nifedipine | Mild-to-Moderate Hypertension | SBP and DBP Reduction | Similar efficacy | researchgate.netcapes.gov.br |

| Amlodipine | Hypertension | Antihypertensive Efficacy (Office & 24-h) | Statistically similar efficacy | nih.govijbcp.com |

| Lacidipine | Elderly Hypertension | DBP Reduction | Comparable decreases | researchgate.netcapes.gov.brmedwinpublishers.com |

| Nifedipine GITS | Hypertension | Antihypertensive Efficacy | Similar efficacy | nih.gov |

| Manidipine | Hypertension | Antihypertensive Efficacy | Statistically similar efficacy | nih.gov |

Amlodipine

Clinical trials have compared the efficacy of this compound and amlodipine in patients with essential hypertension. A prospective, double-blind, parallel-group study involving 100 patients found no statistically significant difference in the antihypertensive efficacies of this compound (10 mg) and amlodipine (5 mg) over a 12-week period. ijbcp.comresearchgate.net Both drugs significantly reduced systolic and diastolic blood pressure from baseline at weeks 2, 4, 8, and 12. researchgate.net

Another study, the TOLERANCE study, an observational, transversal, multicenter study, compared high doses of this compound (20 mg) with amlodipine (10 mg) or nifedipine GITS (60 mg) in 650 patients with essential hypertension. eshonline.orgelpub.ru This study reported significantly better blood pressure control with this compound compared to amlodipine (46% vs 34%, p=0.025). eshonline.org However, in diabetic patients within the same study, the blood pressure control rate was similar between this compound (37%) and amlodipine or nifedipine (34%, p=0.427). eshonline.org

In hypertensive patients who had experienced an acute cerebral ischemic stroke, an open-label, controlled, randomized, parallel-group study involving 104 patients found that both this compound (20 mg/day) and amlodipine (10 mg/day) significantly reduced mean clinical systolic and diastolic blood pressure, as well as 24-hour ambulatory blood pressure. nih.gov The study reported no statistical difference between this compound and amlodipine in the magnitude of clinical blood pressure reduction. nih.gov Response and normalization rates were also similar between the two groups. nih.gov

Several double-blind/crossover studies have indicated that this compound (10–20 mg/day) is as effective as amlodipine 10 mg/day in lowering blood pressure. nih.govdovepress.com

Data Table: Comparison of this compound and Amlodipine Efficacy

| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |

| Randomized comparison (100 patients) | Prospective, double-blind, parallel-group | Amlodipine | 10 mg | 5 mg | No statistical difference in antihypertensive efficacy over 12 weeks. | ijbcp.comresearchgate.net |

| TOLERANCE Study (650 patients) | Observational, transversal, multicenter | Amlodipine/Nifedipine GITS | 20 mg | 10 mg/60 mg | Significantly better BP control with this compound vs amlodipine (46% vs 34%). | eshonline.org |

| Effects in hypertensive stroke patients (104 patients) | Open-label, controlled, randomized, parallel-group | Amlodipine | 20 mg | 10 mg | No statistical difference in clinical BP reduction or response/normalization rates. | nih.gov |

| Double-blind/crossover studies | Double-blind/crossover | Amlodipine | 10-20 mg | 10 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |

Nifedipine (including GITS)

Comparisons have also been made between this compound and nifedipine, including its Gastrointestinal Therapeutic System (GITS) formulation. Double-blind/crossover studies have shown that this compound (10–20 mg/day) is as effective as nifedipine slow-release (40–80 mg/day) or nifedipine GITS (30–60 mg/day) formulations in lowering blood pressure. nih.govdovepress.com

A double-blind, parallel-group study involving 250 patients compared this compound (10 and 20 mg), felodipine (10 and 20 mg), and nifedipine GITS (30 and 60 mg) over an 8-week treatment period. nih.gov This study reported no significant differences in antihypertensive efficacy among the three treatments. nih.gov The BP responder and normalization rates were reported as remarkably high with all three treatments, approximating 100% for nifedipine GITS, with no significant difference compared to the other two treatments. nih.gov

In elderly patients with hypertension, this compound was found to be comparable to nifedipine, showing similar decreases in diastolic blood pressure. capes.gov.br

Data Table: Comparison of this compound and Nifedipine (including GITS) Efficacy

| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |

| Double-blind/crossover studies | Double-blind/crossover | Nifedipine SR/GITS | 10-20 mg | 40-80 mg/30-60 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |

| TOLERANCE Study (650 patients) | Observational, transversal, multicenter | Amlodipine/Nifedipine GITS | 20 mg | 10 mg/60 mg | Achieved BP: 142.3/82 mmHg (this compound) vs 143.6/83 mmHg (others). | eshonline.org |

| Double-blind, parallel-group study (250 patients) | Double-blind, parallel-group | Felodipine/Nifedipine GITS | 10, 20 mg | 10, 20 mg/30, 60 mg | No significant differences in antihypertensive efficacy over 8 weeks. | nih.gov |

| Study in elderly patients | Not specified | Lacidipine/Nifedipine | Not specified | Not specified | Similar decreases in DBP compared to nifedipine. | capes.gov.br |

Felodipine

Studies have also compared the efficacy of this compound with felodipine. Double-blind/crossover studies have indicated that this compound (10–20 mg/day) is as effective as felodipine (10–20 mg/day). nih.govdovepress.com

A multicenter, randomized, open-label, parallel-group clinical trial involving 281 patients with mild-to-moderate primary hypertension compared this compound hydrochloride (10 mg/d) and felodipine sustained-release tablets (5 mg/d) over 6 weeks of treatment. researchgate.net Both treatments resulted in a significant decrease in diastolic and systolic blood pressure from baseline. researchgate.net The normalization rates of blood pressure were 79.5% in the this compound group and 87.2% in the felodipine group, with no statistically significant difference. researchgate.net

A sub-study of this trial focused on day-to-day home blood pressure variability in 186 patients. tandfonline.com Both this compound and felodipine significantly reduced the standard deviation of daily home blood pressure compared to baseline, indicating a reduction in blood pressure variability. tandfonline.com There was no significant inter-group difference in the reduction of blood pressure variability between the this compound and felodipine groups after treatment. tandfonline.com

Two randomized controlled trials involving approximately 400 patients with mild-to-moderate hypertension showed that this compound had similar efficacy to felodipine in significantly reducing systolic and diastolic blood pressure after 4 weeks. capes.gov.br

Data Table: Comparison of this compound and Felodipine Efficacy

| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |

| Double-blind/crossover studies | Double-blind/crossover | Felodipine | 10-20 mg | 10-20 mg | Equivalent antihypertensive efficacy. | nih.govdovepress.com |

| Multicenter, randomized clinical trial (281 patients) | Multicenter, randomized, open-label, parallel-group | Felodipine | 10 mg/d | 5 mg/d | Significant decrease in BP from baseline in both groups; no significant difference in normalization rates (79.5% vs 87.2%). | researchgate.net |

| Sub-study on BP variability (186 patients) | Sub-study of randomized trial | Felodipine | 10 mg/d | 5 mg/d | Both reduced BP variability; no significant inter-group difference in variability reduction. | tandfonline.com |

| Randomized controlled trials (approx. 400 patients) | Randomized controlled trials | Felodipine | Not specified | Not specified | Similar efficacy in significantly reducing SBP and DBP after 4 weeks. | capes.gov.br |

Lacidipine

This compound has also been compared with lacidipine. Two large controlled studies demonstrated that this compound (5–10 mg/day or 10–20 mg/day) is as effective as lacidipine (2–4 mg/day) in lowering blood pressure in elderly patients with hypertension. nih.gov

A study reported that the incidence of edema was lowest in the this compound group (2.8%) compared to lacidipine (7.5%) and nifedipine GITS (10.1%), although this difference was not statistically significant regarding efficacy. nih.gov

Data Table: Comparison of this compound and Lacidipine Efficacy

| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |

| Large controlled studies in elderly patients | Controlled studies | Lacidipine | 5-10 mg/10-20 mg | 2-4 mg | As effective as lacidipine in lowering blood pressure. | nih.gov |

| Study on edema incidence (250 patients) | Double-blind, parallel-group | Lacidipine | 10, 20 mg | 10, 20 mg | No significant differences in antihypertensive efficacy. | nih.gov |

Nitrendipine (B1678957)

An open study investigating the comparative tolerability and efficacy of this compound and other dihydropyridines in patients with hypertension and drug-specific adverse events included a switch from nitrendipine to this compound. dovepress.com While the primary focus of this study was tolerability, it involved patients with hypertension previously treated with nitrendipine. dovepress.com

Data Table: Comparison of this compound and Nitrendipine Efficacy

| Study | Design | Comparator | This compound Dose | Comparator Dose | Key Efficacy Finding | Citation |

| Open study (125 patients) | Open study | Nitrendipine | 10-20 mg | Previous treatment | Involved patients previously treated with nitrendipine, focus primarily on tolerability switch. Efficacy data not detailed in snippet. | dovepress.com |

Comparison with Angiotensin-Converting Enzyme (ACE) Inhibitors

This compound's efficacy has also been compared to that of Angiotensin-Converting Enzyme (ACE) inhibitors.

Ramipril (B1678797)

Comparison with Angiotensin II Receptor Blockers (ARBs)

ARBs are another class of drugs that inhibit the RAAS and are commonly used for hypertension. mdpi.com Comparisons between this compound and specific ARBs demonstrate their respective antihypertensive effects.

Studies have compared the efficacy of this compound and valsartan (B143634). This compound has shown efficacy equivalent to valsartan in lowering blood pressure. tandfonline.com While both are effective antihypertensive drugs, a study evaluating their effects on blood pressure variability showed that telmisartan (B1682998) (another ARB) significantly reduced BP variability, whereas this compound did not affect this variable. researchgate.netoup.com However, combinations of this compound and valsartan are also explored, with findings suggesting potential synergistic effects in lowering blood pressure when used together. google.com

| Treatment Group | Patients Achieving Normalized DBP (< or = 90 mmHg) | Patients Responding to Treatment (DBP < or = 90 mmHg or decrease >= 10 mmHg) |

| This compound | 71% | 81% |

| Losartan (B1675146) | 65% | 78% |

Source: Adapted from James et al. (2002) nih.govresearchgate.net

This compound has shown equivalent efficacy to candesartan (B1668252) in comparative studies. tandfonline.com Furthermore, combination therapy with this compound and candesartan has been found effective in patients who did not respond to monotherapy with either drug. tandfonline.com

This compound has demonstrated equivalent efficacy in lowering blood pressure compared to telmisartan. nih.govtandfonline.com However, a study comparing their effects on ambulatory blood pressure variability found that telmisartan significantly reduced BP variability over 24 hours, while this compound did not significantly affect this variable. researchgate.netoup.com This suggests potential differences in their effects beyond mean blood pressure reduction. Combinations of this compound and telmisartan are also being investigated, with some experimental results suggesting a potential synergistic effect in lowering blood pressure when these two agents are combined. google.com

Comparison with Beta-Blockers (e.g., Atenolol)

Clinical trials have compared the antihypertensive efficacy of this compound with that of beta-blockers like atenolol (B1665814). Studies have indicated that this compound (at doses of 10–20 mg/day) demonstrates equivalent efficacy in lowering blood pressure in patients with mild-to-moderate essential hypertension when compared to atenolol (50–100 mg/day). One comparative trial found this compound 10 mg/day to be as effective as atenolol 50 mg/day over 4 weeks of therapy.

Comparison with Diuretics (e.g., Hydrochlorothiazide)

Comparisons between this compound and diuretics such as hydrochlorothiazide (B1673439) have also been conducted. Research indicates that this compound (10–20 mg/day) shows efficacy equivalent to hydrochlorothiazide (12.5–25 mg/day) in reducing blood pressure in patients with mild-to-moderate hypertension. A study comparing this compound 10 mg/day with hydrochlorothiazide 12.5 mg/day over 4 weeks found comparable efficacy.

Beyond blood pressure reduction, a study assessing the long-term effects of this compound (10 mg/day) and hydrochlorothiazide (25 mg/day) over one year in patients with mild-to-moderate essential hypertension revealed that while both drugs achieved similar blood pressure reductions, this compound was superior in promoting the regression of hypertension-related vascular structural changes. This compound caused significantly greater reductions in forearm and calf vascular resistance (FVR and CVR), as well as minimal vascular resistance (FVRmin and CVRmin), compared to hydrochlorothiazide.

| Comparison | Agent 1 | Agent 2 | Efficacy Finding | Source |

| This compound vs. Atenolol | This compound | Atenolol | Equivalent efficacy in mild-to-moderate hypertension | |

| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Equivalent efficacy in mild-to-moderate hypertension | |

| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Superior in regressing vascular structural changes |

Efficacy in Specific Patient Populations

This compound's efficacy has been evaluated in several specific patient populations who often present with unique considerations in hypertension management.

Elderly Hypertensive Patients

This compound has demonstrated efficacy in elderly patients with hypertension. Studies have shown that this compound is effective in reducing blood pressure in patients aged 60 years and older, including those with isolated systolic hypertension. In elderly patients with mild-to-moderate hypertension, this compound (10 mg/day) significantly reduced systolic and diastolic blood pressure compared to placebo over 4 weeks. Comparative studies in elderly patients have shown this compound to be as effective as other calcium channel blockers like lacidipine and amlodipine in lowering blood pressure.

Patients with Metabolic Syndrome

The efficacy of this compound has also been investigated in patients with metabolic syndrome. Studies suggest that this compound is effective in reducing blood pressure in this population. The TOLERANCE study, an observational study in Spain, included patients with metabolic syndrome and found that this compound was effective in controlling blood pressure in this group.

Patients with Renal Dysfunction (e.g., Chronic Renal Failure, Microalbuminuria)

This compound has shown beneficial effects in hypertensive patients with renal dysfunction. It has been observed to have protective effects on the kidneys by dilating both afferent and efferent glomerular arterioles, which helps preserve intraglomerular pressure. This is a notable effect among calcium channel blockers. Studies in patients with hypertension and renal impairment have demonstrated that this compound can lead to a significant decrease in microalbuminuria and an improvement in creatinine (B1669602) clearance.

In a study of patients with hypertension and chronic renal failure, this compound treatment resulted in significant reductions in blood pressure and proteinuria, along with an increase in creatinine clearance over 6 months. This compound has been shown to reduce albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, with results comparable to ramipril in one study.

Patients with Diabetes Mellitus and Hypertension

This compound is considered an effective treatment option for hypertensive patients with diabetes mellitus. Studies have shown that this compound effectively lowers blood pressure in this population and does not adversely affect glucose homeostasis. In patients with hypertension and type 2 diabetes, this compound monotherapy was found to be effective in a randomized double-blind study. When used as add-on therapy in diabetic patients with uncontrolled hypertension on ACE inhibitor monotherapy, this compound showed comparable efficacy to hydrochlorothiazide in reducing diastolic blood pressure. Furthermore, this compound has been shown to reduce albuminuria in diabetic hypertensive patients, which is a significant benefit in this high-risk group.

| Patient Population | Efficacy Findings | Source |

| Elderly Hypertensive Patients | Effective in reducing blood pressure, including isolated systolic hypertension; comparable to other CCBs. | |

| Patients with Metabolic Syndrome | Effective in reducing blood pressure. | |

| Patients with Renal Dysfunction | Protective effects on kidneys, reduces microalbuminuria, improves creatinine clearance, reduces proteinuria. | |

| Patients with Diabetes Mellitus | Effective in lowering blood pressure, does not adversely affect glucose homeostasis, reduces albuminuria. |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 65866 |

| Atenolol | 2249 |

| Hydrochlorothiazide | 3638 |

Note: Information regarding dosage and administration, as well as safety and adverse effect profiles, was excluded as per the instructions.

of this compound

This compound, a third-generation dihydropyridine calcium channel blocker, has been investigated for its efficacy in managing hypertension across various patient populations and in comparison to other antihypertensive agents. Its mechanism involves inhibiting the transmembrane influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and reduced peripheral vascular resistance.

Candesartan

Comparison with Beta-Blockers (e.g., Atenolol)

Clinical trials have compared the antihypertensive efficacy of this compound with that of beta-blockers like atenolol. Studies have indicated that this compound (at doses of 10–20 mg/day) demonstrates equivalent efficacy in lowering blood pressure in patients with mild-to-moderate essential hypertension when compared to atenolol (50–100 mg/day). One comparative trial found this compound 10 mg/day to be as effective as atenolol 50 mg/day over 4 weeks of therapy. The efficacy of this compound and atenolol in lowering blood pressure in mild to moderate essential hypertension is similar.

Comparison with Diuretics (e.g., Hydrochlorothiazide)

Comparisons between this compound and diuretics such as hydrochlorothiazide have also been conducted. Research indicates that this compound (10–20 mg/day) shows efficacy equivalent to hydrochlorothiazide (12.5–25 mg/day) in reducing blood pressure in patients with mild-to-moderate hypertension. A study comparing this compound 10 mg/day with hydrochlorothiazide 12.5 mg/day over 4 weeks found comparable efficacy.

Beyond blood pressure reduction, a study assessing the long-term effects of this compound (10 mg/day) and hydrochlorothiazide (25 mg/day) over one year in patients with mild-to-moderate essential hypertension revealed that while both drugs achieved similar blood pressure reductions, this compound was superior in promoting the regression of hypertension-related vascular structural changes. This compound caused significantly greater reductions in forearm and calf vascular resistance (FVR and CVR), as well as minimal vascular resistance (FVRmin and CVRmin), compared to hydrochlorothiazide.

| Comparison | Agent 1 | Agent 2 | Efficacy Finding | Source |

| This compound vs. Atenolol | This compound | Atenolol | Equivalent efficacy in mild-to-moderate hypertension | ,,, |

| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Equivalent efficacy in mild-to-moderate hypertension | ,, |

| This compound vs. HCTZ | This compound | Hydrochlorothiazide | Superior in regressing vascular structural changes | ,, |

Efficacy in Specific Patient Populations

This compound's efficacy has been evaluated in several specific patient populations who often present with unique considerations in hypertension management.

Elderly Hypertensive Patients

This compound has demonstrated efficacy in elderly patients with hypertension. Studies have shown that this compound is effective in reducing blood pressure in patients aged 60 years and older, including those with isolated systolic hypertension. In elderly patients with mild-to-moderate hypertension, this compound (10 mg/day) significantly reduced systolic and diastolic blood pressure compared to placebo over 4 weeks. Comparative studies in elderly patients have shown this compound to be as effective as other calcium channel blockers like lacidipine and amlodipine in lowering blood pressure.

Patients with Metabolic Syndrome

The efficacy of this compound has also been investigated in patients with metabolic syndrome. Studies suggest that this compound is effective in reducing blood pressure in this population. The ELYPSE study, a large-scale uncontrolled trial, included patients with a range of additional risk factors such as obesity and diabetes mellitus, and found that this compound was effective at reducing blood pressure across this broad range of patients. The TOLERANCE study, an observational study in Spain, included patients with metabolic syndrome and found that this compound was effective in controlling blood pressure in this group.

Patients with Renal Dysfunction (e.g., Chronic Renal Failure, Microalbuminuria)

This compound has shown beneficial effects in hypertensive patients with renal dysfunction. It has been observed to have protective effects on the kidneys by dilating both afferent and efferent glomerular arterioles, which helps preserve intraglomerular pressure. This is a notable effect among calcium channel blockers. Studies in patients with hypertension and renal impairment have demonstrated that this compound can lead to a significant decrease in microalbuminuria and an improvement in creatinine clearance.

In a study of patients with hypertension and chronic renal failure (the ZAFRA study), this compound treatment resulted in significant reductions in blood pressure and proteinuria, along with an increase in creatinine clearance over 6 months. This compound has been shown to reduce albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, with results comparable to ramipril in one study (the DIAL study).

Patients with Diabetes Mellitus and Hypertension

This compound is considered an effective treatment option for hypertensive patients with diabetes mellitus. Studies have shown that this compound effectively lowers blood pressure in this population and does not adversely affect glucose homeostasis. In patients with hypertension and type 2 diabetes, this compound monotherapy was found to be effective in a randomized double-blind study. When used as add-on therapy in diabetic patients with uncontrolled hypertension on ACE inhibitor monotherapy, this compound showed comparable efficacy to hydrochlorothiazide in reducing diastolic blood pressure. Furthermore, this compound has been shown to reduce albuminuria in diabetic hypertensive patients, which is a significant benefit in this high-risk group.

| Patient Population | Efficacy Findings | Source |

| Elderly Hypertensive Patients | Effective in reducing blood pressure, including isolated systolic hypertension; comparable to other CCBs. | ,,, |

| Patients with Metabolic Syndrome | Effective in reducing blood pressure. | ,,, |

| Patients with Renal Dysfunction | Protective effects on kidneys, reduces microalbuminuria, improves creatinine clearance, reduces proteinuria. | ,,,,,, |

| Patients with Diabetes Mellitus | Effective in lowering blood pressure, does not adversely affect glucose homeostasis, reduces albuminuria. | ,,,,,,,, |

Patients with Inadequately Controlled Blood Pressure on Previous Therapies

This compound has demonstrated efficacy as an add-on therapy or when used in patients who had an inadequate response or experienced adverse events with prior antihypertensive regimens. In a study involving 756 hypertensive patients, this compound reduced blood pressure over 8 weeks as monotherapy or in combination therapy. tandfonline.com Another study in 80 patients with hypertension resistant to monotherapy (including beta-blockers, ACE inhibitors, or diuretics) showed that this compound as add-on therapy produced significant decreases in blood pressure. tandfonline.com

Large-scale observational studies in clinical practice have also included a significant proportion of patients (66% and 69%) who had a poor response or reported adverse events with other antihypertensive medications. tandfonline.com In one such study, this compound monotherapy resulted in significant blood pressure reduction over 3 months, with 64% of patients achieving diastolic blood pressure below 90 mmHg. tandfonline.com this compound was found to be equally effective when used as monotherapy or combined with other antihypertensive agents in another study. tandfonline.com

Studies have shown that this compound achieved comparable blood pressure reductions in never-treated hypertensive patients and those switched to this compound due to inadequately controlled blood pressure or adverse events from previous treatment. mdpi.com The ELYPSE study, which included over 9000 patients, with 69% previously treated with other antihypertensive drugs, also provided important information on the use of this compound in a real-world setting, including in patients who had experienced adverse reactions with other drugs. tandfonline.com In this study, significant reductions in both systolic and diastolic blood pressure were observed. tandfonline.com

Patients with History of Cerebrovascular Events (e.g., Stroke)

Research has explored the use of this compound in patients with a history of cerebrovascular events. A randomized, open-label, controlled study in 104 hypertensive patients diagnosed with ischemic stroke indicated a low rate of adverse events with this compound. mdpi.com A retrospective 6-year study suggested that this compound was significantly more effective in reducing the risk of stroke compared to nifedipine. mdpi.com Preclinical data have also hinted at a potential decrease in the incidence of cerebral stroke with this compound administration. mdpi.com

In a controlled randomized trial involving acute stroke patients, this compound and amlodipine both significantly reduced clinical blood pressure, as well as mean 24-hour, daytime, and night-time blood pressure, and decreased the early morning blood pressure surge. No statistically significant difference was observed between this compound and amlodipine regarding blood pressure reduction, trough-peak ratio, smoothness index, and response and normalization rates in these patients. nih.gov

Combination Therapy Research

Combining antihypertensive medications from different classes can lead to a substantially greater reduction in blood pressure compared to increasing the dosage of a single medication. hilarispublisher.comnih.gov this compound has been investigated in combination with several other antihypertensive drug classes.

This compound with ACE Inhibitors

The combination of this compound with ACE inhibitors, particularly enalapril (B1671234), has been a focus of research. This combination has shown effectiveness in lowering blood pressure and may offer additional benefits. hilarispublisher.comfaimallusr.com Studies have indicated that combining this compound with an ACE inhibitor can lead to significant additional blood pressure decreases. tandfonline.comelpub.runih.gov

In patients with hypertension and chronic renal failure, this compound added to existing but inadequate therapy with an ACE inhibitor or angiotensin receptor blocker did not adversely affect proteinuria. tandfonline.com Furthermore, this compound was found to reduce blood pressure and albumin excretion rate in patients with hypertension, diabetes, and microalbuminuria, producing a similar result to ramipril. tandfonline.com

A study comparing the combination of this compound and enalapril to enalapril monotherapy in hypertensive patients with metabolic syndrome uncontrolled by enalapril monotherapy found that the combination resulted in similar reductions in pulse wave velocity as hydrochlorothiazide but a greater decrease in the augmentation index, suggesting a potential additive role in augmenting central blood pressure. ahajournals.org The combination of this compound and enalapril also showed better effects on improving Lp(a) and reducing markers of endothelial damage compared to either drug alone, independent of blood pressure reduction. hilarispublisher.comnih.gov

The fixed-dose combination of this compound/enalapril has shown a favorable pharmacological profile and demonstrated clinical efficacy in high-risk patients. eathj.org This combination may also help reduce the incidence of peripheral edema associated with calcium channel blockers. eathj.org

This compound with Angiotensin Receptor Blockers

This compound has also been combined with Angiotensin Receptor Blockers (ARBs) in clinical studies. This combination has been shown to be effective in reducing blood pressure. tandfonline.comresearchgate.net In patients with hypertension and chronic renal failure previously treated with ACE inhibitors or ARBs, adding this compound produced significant reductions in blood pressure, cholesterol, and triglyceride levels. tandfonline.com

Similar to combinations with ACE inhibitors, combining this compound with ARBs has been associated with a significant decrease in fasting plasma glucose and serum levels of triglycerides in patients who were partial responders to this compound monotherapy. elpub.runih.gov

This compound with Beta-Blockers

The combination of this compound with beta-blockers has also been explored. In a study involving patients with uncomplicated primary hypertension who were partial responders to this compound, the addition of beta-blockers resulted in an additional blood pressure decrease. elpub.ruresearchgate.net However, the study noted that the effect on glycemic profile was not as pronounced when this compound was combined with beta-blockers compared to combinations with RAS inhibitors (ACE inhibitors or ARBs). elpub.ruresearchgate.net

Table 1 summarizes some findings on this compound combination therapies based on the search results.

| Combination Therapy | Patient Population | Key Findings | Source |

| This compound + ACE Inhibitor | Hypertensive patients with metabolic syndrome | Similar PWV reduction as this compound + HCT, greater reduction in AI. Improved Lp(a), reduced markers of endothelial damage. | hilarispublisher.comnih.govahajournals.org |

| This compound + ACE Inhibitor/ARB | Patients with hypertension, diabetes, microalbuminuria | Reduced blood pressure and albumin excretion rate. | tandfonline.com |

| This compound + ACE Inhibitor/ARB | Patients with CKD and uncontrolled BP | Further reduced BP, proteinuria, improved creatinine clearance. | tandfonline.comeathj.org |

| This compound + ACE Inhibitor/ARB | Partial responders to this compound monotherapy | Significant additional BP decrease, significant decrease in fasting plasma glucose and serum triglycerides. | elpub.runih.gov |

| This compound + Beta-Blockers | Partial responders to this compound monotherapy | Additional BP decrease. Less pronounced effect on glycemic profile compared to RAS inhibitors. | elpub.ruresearchgate.net |

| This compound + Hydrochlorothiazide | Patients with unsatisfactory response to monotherapy | Increased rate of blood pressure normalization. | tandfonline.com |

| This compound + Telmisartan | Patients with unsatisfactory response to monotherapy | Increased rate of blood pressure normalization. | tandfonline.com |

| This compound + Candesartan | Patients who had not responded to monotherapy | Effective in 70% of patients. | tandfonline.com |

Table 1: Summary of this compound Combination Therapy Findings

Drug Interactions and Pharmacokinetic/pharmacodynamic Modulation

Cytochrome P450 3A4 (CYP3A4) Inhibitors

CYP3A4 inhibitors can decrease the metabolism of lercanidipine, leading to increased plasma concentrations and potentially an amplified antihypertensive effect. wikipedia.orgmims.comresearchgate.net Co-prescription of this compound with strong CYP3A4 inhibitors is generally advised against. hpra.iemims.comhiv-druginteractions.org

Ketoconazole and other Azole Antifungals (e.g., Itraconazole (B105839), Voriconazole)

Ketoconazole, a strong inhibitor of CYP3A4, has been shown to significantly increase the systemic exposure to this compound. An interaction study demonstrated a considerable increase in this compound plasma levels, with an approximate 15-fold increase in the area under the curve (AUC) and an 8-fold increase in the peak plasma concentration (Cmax) for the eutomer S-lercanidipine. wikipedia.orghpra.iemims.comresearchgate.nethiv-druginteractions.orgdrugs.com Other azole antifungals, such as itraconazole and voriconazole, are also known CYP3A4 inhibitors nih.govnih.govnih.gov and are expected to similarly increase this compound plasma concentrations, potentially amplifying its antihypertensive effect. wikipedia.orgresearchgate.net

Macrolide Antibiotics (e.g., Erythromycin (B1671065), Clarithromycin)

Macrolide antibiotics like erythromycin and clarithromycin (B1669154) are known inhibitors of CYP3A4. mims.com Their co-administration with this compound is expected to increase this compound plasma concentrations due to reduced metabolism. wikipedia.orgmims.com

Cyclosporine

Cyclosporine, an immunosuppressant, is also an inhibitor of CYP3A4 and P-glycoprotein. nih.gov Concomitant administration of this compound and cyclosporine has resulted in increased plasma levels of both drugs. hpra.iemims.com A study in healthy volunteers showed that co-administration caused a 3-fold increase in this compound plasma levels and a 21% increase in cyclosporine AUC. hpra.iemims.comdrugs.com Even when cyclosporine was administered 3 hours after this compound, the AUC of cyclosporine increased by 27%, although this compound levels did not change in that specific scenario. hpra.iemims.comdrugs.com Co-administration of cyclosporine and this compound is not recommended. hpra.iemims.com

Cimetidine (B194882)

Concomitant administration of cimetidine at a dose of 800 mg daily does not significantly alter this compound plasma levels. However, caution is advised with higher doses of cimetidine, as they may increase the bioavailability and hypotensive effect of this compound. hpra.ie

Cannabidiol (B1668261)

Cannabidiol (CBD) is known to interact with cytochrome P450 enzymes, including CYP3A4. nih.govnih.gov While specific detailed research findings on the interaction between this compound and cannabidiol were not extensively available in the search results, the inhibitory potential of cannabidiol on CYP3A4 suggests a potential for increased this compound plasma concentrations if co-administered.

Cytochrome P450 3A4 (CYP3A4) Inducers (e.g., Rifampicin, Carbamazepine (B1668303), Phenytoin)

CYP3A4 inducers can increase the metabolism of this compound, leading to decreased plasma concentrations and potentially a reduced antihypertensive effect. wikipedia.orghpra.iemims.com Co-administration of this compound with CYP3A4 inducers should be approached with caution, and blood pressure monitoring is recommended. hpra.iemims.commims.comhpra.ie

Rifampicin is a known inducer of CYP3A4. nih.govmims.comnih.govrcsb.org Co-administration with this compound can lead to reduced this compound plasma levels, potentially diminishing its antihypertensive efficacy. wikipedia.orghpra.iemims.commims.comhpra.ie

Carbamazepine and phenytoin (B1677684) are anticonvulsant drugs that also act as CYP3A4 inducers. nih.govnih.govnih.govflybase.orgmims.comnih.govuni.luuni.luwikipedia.org Concomitant use of carbamazepine or phenytoin with this compound may decrease this compound plasma concentrations, potentially resulting in a less than expected antihypertensive effect. wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.comdrugbank.com

Summary of Key Pharmacokinetic Interactions

| Interacting Substance | Mechanism of Interaction | Effect on this compound Plasma Levels | Observed Change (if available) |

| Ketoconazole | Strong CYP3A4 Inhibitor | Increase | AUC increased 15-fold, Cmax increased 8-fold (for S-lercanidipine) wikipedia.orghpra.iemims.comresearchgate.nethiv-druginteractions.orgdrugs.com |

| Itraconazole, Voriconazole | CYP3A4 Inhibitors | Expected Increase | Expected based on mechanism wikipedia.orgresearchgate.net |

| Erythromycin, Clarithromycin | CYP3A4 Inhibitors | Expected Increase | Expected based on mechanism wikipedia.orgmims.com |

| Cyclosporine | CYP3A4 & P-gp Inhibitor | Increase | 3-fold increase in this compound plasma levels (with concomitant administration) hpra.iemims.comdrugs.com |

| Cimetidine | CYP3A4 Inhibitor | No significant change at 800 mg/day; potential increase at higher doses | No significant change at 800 mg/day hpra.ie |

| Cannabidiol | CYP3A4 Inhibitor | Potential Increase | Expected based on mechanism nih.govnih.gov |

| Rifampicin | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.ie |

| Carbamazepine | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.com |

| Phenytoin | CYP3A4 Inducer | Decrease | Reduced plasma levels expected wikipedia.orghpra.iemims.commims.comhpra.iedrugbank.comdrugbank.com |

Interactions with Other Cardiovascular Medications

Digoxin (B3395198) and Beta-Methyldigoxin

Studies have investigated the potential for pharmacokinetic interactions between this compound and cardiac glycosides like digoxin and beta-methyldigoxin. Co-administration of 20 mg this compound in patients receiving chronic treatment with beta-methyldigoxin did not show evidence of a pharmacokinetic interaction. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.com However, in healthy volunteers treated with digoxin following a 20 mg dose of this compound under fasted conditions, a mean increase of 33% in digoxin Cmax was observed. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com The AUC (Area Under the Curve) and renal clearance of digoxin were not significantly modified in this study. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com Due to the potential for increased digoxin Cmax, close clinical monitoring for signs of digoxin toxicity is recommended for patients on concomitant digoxin treatment. hpra.iemedsinfo.com.auhpra.ieaccord-healthcare.commims.comacinoedudoc.comdrugs.comdrugs.com

Midazolam

This compound's potential to interact with midazolam, a typical substrate of CYP3A4, has been evaluated. In vitro experiments using human liver microsomes indicated that this compound exhibits some degree of inhibition of CYP3A4, but at concentrations significantly higher (160-fold) than those reached at peak plasma levels after a 20 mg dose. hpra.iemedicines.org.ukfda.gov.phhpra.ie Human interaction studies have demonstrated that this compound did not significantly modify the plasma levels of midazolam. hpra.iemedicines.org.ukfda.gov.phhpra.ieacinoedudoc.comdrugs.comresearchgate.nete-lactancia.org This suggests that inhibition of biotransformation of drugs metabolized by CYP3A4 by this compound is not expected at therapeutic doses. hpra.iemedicines.org.ukfda.gov.phhpra.ie However, one study in elderly volunteers showed that co-administration of 20 mg this compound with oral midazolam increased this compound absorption by approximately 40% and decreased the rate of absorption, delaying the tmax from 1.75 to 3 hours. fda.gov.ph Midazolam concentrations were not modified in this study. fda.gov.ph

Metoprolol (B1676517)

The interaction between this compound and metoprolol, a beta-blocker primarily eliminated by the liver and a substrate of CYP2D6, has been studied. hpra.iemedicines.org.ukfda.gov.phhpra.iemims.comacinoedudoc.comdrugs.comresearchgate.nete-lactancia.orgnps.org.aunih.gov When this compound was co-administered with metoprolol, the bioavailability of metoprolol remained unchanged. hpra.iemedicines.org.ukfda.gov.phaccord-healthcare.commims.comdrugs.comdrugs.come-lactancia.orgnps.org.au However, the bioavailability of this compound was reduced by 50%. hpra.iemedicines.org.ukfda.gov.phaccord-healthcare.commims.comdrugs.come-lactancia.orgnps.org.au This effect on this compound's bioavailability may be attributed to the reduction in hepatic blood flow caused by beta-blockers and could potentially occur with other drugs in this class. hpra.iemedicines.org.ukaccord-healthcare.commims.comdrugs.comdrugs.comnps.org.aueathj.org Despite this, this compound can be safely administered with beta-adrenoceptor blocking drugs, although dose adjustment of this compound may be required. hpra.iemedicines.org.ukfda.gov.phhpra.ieaccord-healthcare.commims.comdrugs.comdrugs.come-lactancia.orgnps.org.aueathj.org In vitro studies indicated that this compound shows some inhibition of CYP2D6, but at concentrations 40-fold higher than peak plasma levels at a 20 mg dose, suggesting inhibition of CYP2D6-mediated drug biotransformation is unlikely at therapeutic doses. hpra.iemedicines.org.ukfda.gov.phhpra.ieacinoedudoc.comdrugs.come-lactancia.org

Valsartan (B143634)